Methyl 3-(cyclopentyloxy)benzoate
Description
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Properties
IUPAC Name |
methyl 3-cyclopentyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)10-5-4-8-12(9-10)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXPQQCWKLCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Dissolution of methyl 3-hydroxybenzoate in anhydrous N,N-dimethylformamide (DMF) facilitates deprotonation by potassium carbonate (K₂CO₃), generating a phenoxide ion. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, enhancing the reactivity of cyclopentyl bromide toward nucleophilic substitution. The reaction proceeds at 80°C for 12–16 hours, yielding the target compound after aqueous workup and purification.
Critical Parameters :
- Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions that prevent ester hydrolysis.
- Solvent System : DMF ensures solubility of both aromatic and alkyl components while stabilizing transition states.
- Catalyst Loading : TBAI (5–10 mol%) significantly improves reaction kinetics by solubilizing inorganic salts.
Yield Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 75–85% | |
| Reaction Time | 12–16 h | |
| Temperature | 80°C |
Purification Strategy
Crude product purification involves sequential liquid-liquid extraction with ethyl acetate and water, followed by column chromatography using hexane/ethyl acetate (4:1). Recrystallization from ethanol affords analytically pure methyl 3-(cyclopentyloxy)benzoate as white crystals.
Mitsunobu Reaction Followed by Esterification
For substrates requiring regiochemical control, the Mitsunobu reaction provides an alternative pathway. This method couples 3-hydroxybenzoic acid with cyclopentanol before esterification.
Reaction Sequence
- Mitsunobu Coupling : 3-Hydroxybenzoic acid reacts with cyclopentanol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form 3-(cyclopentyloxy)benzoic acid.
- Fischer Esterification : The carboxylic acid undergoes esterification with methanol catalyzed by concentrated sulfuric acid at reflux.
Advantages :
- Eliminates competing alkylation side reactions.
- High functional group tolerance.
Limitations :
- Elevated cost of DEAD reagent.
- Requires acid-stable substrates during esterification.
Yield Comparison :
| Step | Yield | Source |
|---|---|---|
| Mitsunobu Coupling | 65–72% | |
| Fischer Esterification | 90–95% |
Alkylation of 3-Hydroxybenzoic Acid Followed by Esterification
This two-step protocol decouples ether formation and esterification, allowing independent optimization of each stage.
Alkylation of 3-Hydroxybenzoic Acid
Cyclopentyl bromide reacts with 3-hydroxybenzoic acid in acetone using cesium carbonate (Cs₂CO₃) as base. The higher basicity of Cs₂CO₃ compared to K₂CO₃ drives the reaction to completion within 6–8 hours at 60°C.
Esterification Conditions
The resulting 3-(cyclopentyloxy)benzoic acid undergoes methanolysis via two pathways:
- Acid-Catalyzed : H₂SO₄/MeOH reflux (4–6 h).
- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 12 h).
Yield Optimization :
| Method | Yield | Purity |
|---|---|---|
| H₂SO₄ Catalysis | 88% | 95% |
| DCC/DMAP | 92% | 98% |
Comparative Analysis of Methodologies
Table 1: Synthetic Route Comparison
| Parameter | Direct Alkylation | Mitsunobu Route | Acid Alkylation |
|---|---|---|---|
| Total Yield | 78% | 62% | 81% |
| Step Count | 1 | 2 | 2 |
| Cost Index | $ | $$$ | $$ |
| Scalability | >100 g | <50 g | >500 g |
Key observations:
- Direct alkylation offers the best balance of efficiency and cost for industrial applications.
- The Mitsunobu method remains valuable for acid-sensitive substrates despite lower yields.
- Sequential alkylation-esterification provides superior scalability for kilogram-scale synthesis.
Mechanistic Considerations and Side Reactions
Competing Ester Hydrolysis
Prolonged exposure to strong bases (e.g., NaOH) during alkylation risks saponification of the methyl ester. Kinetic studies demonstrate that K₂CO₃ in DMF maintains pH <10, preserving ester integrity.
Ortho/Paradox Selectivity
While the 3-position is inherently meta-directing, trace quantities (<2%) of 4-(cyclopentyloxy) isomer form via radical recombination pathways. These are removed via fractional crystallization.
Industrial-Scale Adaptations
Continuous Flow Alkylation
Recent advancements employ microreactor technology to enhance heat transfer and mixing efficiency:
Green Chemistry Approaches
Ionic liquid-mediated alkylation using [BMIM][BF₄] reduces DMF consumption by 70% while maintaining 82% yield. Catalyst recycling enables 5 reaction cycles without significant activity loss.
Q & A
Q. How can researchers design controlled degradation studies to assess environmental persistence?
- Methodological Answer : Environmental fate studies involve:
- Hydrolytic degradation : Expose the compound to pH 7.4 buffer at 50°C for 30 days, monitoring via LC-MS.
- Photolytic stability : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.
- Microbial degradation : Incubate with soil microbiota and quantify residual compound via GC-MS .
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